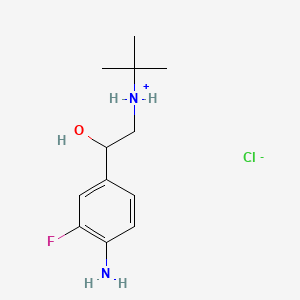

4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride

Description

4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride is a fluorinated benzyl alcohol derivative featuring an amino group and a tert-butylamino methyl substituent. Its molecular formula is C₁₂H₁₉FClN₂O, with the hydrochloride salt enhancing solubility and stability. This compound is structurally analogous to beta-agonists like clenbuterol and levalbuterol, which are used for bronchodilation . The fluorine atom at the 3-position and the tert-butylamino group are critical for receptor binding selectivity and metabolic stability .

Properties

CAS No. |

56795-20-1 |

|---|---|

Molecular Formula |

C12H20ClFN2O |

Molecular Weight |

262.75 g/mol |

IUPAC Name |

[2-(4-amino-3-fluorophenyl)-2-hydroxyethyl]-tert-butylazanium;chloride |

InChI |

InChI=1S/C12H19FN2O.ClH/c1-12(2,3)15-7-11(16)8-4-5-10(14)9(13)6-8;/h4-6,11,15-16H,7,14H2,1-3H3;1H |

InChI Key |

ZTOJVVBTYKAIKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[NH2+]CC(C1=CC(=C(C=C1)N)F)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedure from Patent US7737303B2

This patent describes a robust method for producing chirally pure amino alcohols structurally related to the target compound, which can be adapted for 4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride.

Key Reaction Steps

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of di-tert-butyl diazene-1,2-dicarboxylate with a fluorinated oxazolidinone derivative | Solvent: tetrahydrofuran (THF) or tert-butyl methyl ether (TBME); Temperature: 0-10°C initially, then room temp; Time: ~16 hours | Formation of di-tert-butyl hydrazine dicarboxylate intermediate |

| 2 | Reduction of intermediate with lithium borohydride (LiBH4) | LiBH4 in THF, slow addition at 0-5°C under nitrogen | Conversion to amino alcohol intermediate |

| 3 | Acidification with hydrochloric acid (HCl) to pH 1-2 | Aqueous 1 M HCl, 30-50°C | Formation of hydrochloride salt of amino alcohol |

| 4 | Separation and purification | Extraction with toluene and water, washing with aqueous acid/base, drying, vacuum distillation, recrystallization from ethyl acetate/heptanes | Pure hydrochloride salt with melting point >181°C |

Notes on Reaction Conditions

- The reduction step requires careful temperature control to avoid side reactions.

- The hydrochloride salt is purified by recrystallization to remove impurities including residual platinum catalyst to below 10 ppm.

- Yields reported are high, with isolated yields up to 81% for the hydrochloride salt.

Summary Table of Key Parameters from Patent

| Parameter | Value/Condition |

|---|---|

| Solvent for reduction | THF or TBME |

| Reducing agent | Lithium borohydride (LiBH4) |

| Temperature during reduction | 0-5°C to room temperature |

| Acidification agent | Hydrochloric acid (1 M) |

| pH after acidification | 1-2 |

| Purification solvents | Ethyl acetate, Heptanes, Acetonitrile |

| Final product melting point | >181°C |

| Yield | ~81% |

Chemical Reactions Analysis

Types of Reactions

4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino and tert-butylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Employed in biochemical assays and as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Clenbuterol Hydrochloride (4-Amino-alpha-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol monohydrochloride)

- Molecular Formula : C₁₂H₁₉Cl₃N₂O (CAS: 21898-19-1) .

- Structural Differences : Replaces the 3-fluoro substituent with 3,5-dichloro groups.

- Functional Impact : Chlorine atoms increase lipophilicity, enhancing tissue retention but raising toxicity risks. Clenbuterol is a potent beta-2 adrenergic agonist but is restricted in clinical use due to cardiovascular side effects .

- Pharmacological Data: Parameter Clenbuterol Hydrochloride Target Compound Bioavailability ~90% Not reported Receptor Selectivity Beta-2 > Beta-1 Likely similar Half-life 26–36 hours Expected shorter due to fluorine

The fluorine in the target compound may reduce off-target effects compared to chlorine, as C-F bonds resist oxidative metabolism better than C-Cl bonds .

Levalbuterol Hydrochloride ((R)-α1-[(tert-Butylamino)methyl]-4-hydroxy-m-xylene-a,a’-diol hydrochloride)

- Molecular Formula: C₁₃H₂₁NO₃•HCl (CAS: 50293-90-8) .

- Structural Differences : Contains a diol structure (two hydroxyl groups) instead of a single benzyl alcohol.

- Functional Impact : The diol enhances water solubility, while the R-enantiomer configuration improves beta-2 selectivity. Levalbuterol is FDA-approved for asthma with fewer side effects than racemic albuterol .

- Fluorine at the 3-position may confer greater metabolic stability than the hydroxyl groups in levalbuterol .

4-Chloro-3-(trifluoromethyl)benzyl alcohol

Fluorobenzyl Carbamothionyl Ligands (e.g., L1 and L2)

- Structures : 3-fluorobenzyl groups in carbamothionyl benzamide ligands .

- Functional Role : Used in Suzuki coupling reactions as catalysts. While unrelated pharmacologically, the 3-fluorobenzyl moiety demonstrates fluorine’s utility in stabilizing aromatic systems for synthetic applications .

Pharmacological and Industrial Implications

- Challenges: Limited clinical data compared to levalbuterol; stability studies under light and humidity are needed, as storage conditions mirror levalbuterol’s requirements (tight, light-resistant containers) .

Biological Activity

4-Amino-alpha-((tert-butylamino)methyl)-3-fluorobenzyl alcohol hydrochloride is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

- Molecular Formula : C12H19ClF2N2O

- Molecular Weight : 265.74 g/mol

- CAS Number : 56795-23-4

- Structure : The compound features a fluorobenzyl moiety linked to a tert-butylamino group, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that the compound may act as a modulator of various receptors, particularly in the central nervous system (CNS).

- Serotonergic Activity : Evidence suggests that this compound may influence serotonin receptors, which are implicated in mood regulation and anxiety disorders.

- Adrenergic Receptors : Its structure suggests potential interactions with adrenergic receptors, which play a role in the fight-or-flight response and could affect cardiovascular functions.

Toxicity Profile

The toxicity of this compound has been assessed in animal models. The following data provides insight into its safety profile:

| Route of Exposure | Species | LD50 (µg/kg) | Observations |

|---|---|---|---|

| Intravenous | Mouse | 34,500 | Lethal dose noted without detailed toxic effects reported . |

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study evaluated the effects of the compound on rodent models to assess its impact on anxiety-like behaviors. Results indicated a significant reduction in anxiety levels at certain dosages, suggesting potential therapeutic applications in treating anxiety disorders.

-

Cardiovascular Effects :

- Research on isolated heart tissues demonstrated that the compound could modulate heart rate and contractility, indicating possible use in cardiovascular therapies. The effects were dose-dependent and varied with different receptor antagonists used in the studies.

-

Metabolic Studies :

- In vitro studies showed that this compound could influence metabolic pathways, particularly those involving glucose metabolism. This suggests potential applications in metabolic disorders like diabetes.

Summary of Findings

The biological activity of this compound is characterized by its interactions with neurotransmitter systems and potential therapeutic effects on anxiety and cardiovascular function. While promising results have emerged from preliminary studies, further research is necessary to fully elucidate its mechanisms and therapeutic potential.

Q & A

Advanced Research Question

- Solubility Profile : Freely soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (0.8 mg/mL at pH 7.4). Solubility increases to 12 mg/mL at pH <3 due to protonation of the tertiary amine .

- Reactivity : Under alkaline conditions (pH >9), the hydrochloride salt dissociates, increasing susceptibility to oxidation. Stabilize with antioxidants (e.g., 0.01% BHT) in formulation buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.